molecular formula C10H15NO3 B11900707 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol CAS No. 1224709-17-4

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol

Cat. No.: B11900707
CAS No.: 1224709-17-4
M. Wt: 197.23 g/mol
InChI Key: DWYDABJQSNRZRM-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol is a chemical compound with the molecular formula C 10 H 15 NO 3 and a molecular weight of 197.23 g/mol . This reagent is provided with a high purity level of 95% or greater and requires specific storage conditions, sealed in a dry environment at 2-8°C, to maintain its stability . While direct studies on this compound are limited, its core structure holds significant research value. The compound features a methoxyphenol moiety, a functional group found in several compounds with documented biological activity. Specifically, research on related 4-substituted methoxyphenolic compounds has demonstrated potent anti-inflammatory effects in human airway epithelial cells . These related compounds have been shown to significantly inhibit the production of multiple key inflammatory mediators, including CCL2, CCL5, IL-6, and IL-8, suggesting a potential mechanism of action that may involve post-transcriptional regulation of mRNA . Furthermore, derivatives of the 2-amino-1,3-propanediol scaffold, which shares structural similarities with this compound, are investigated for the manufacture of medicaments aimed at treating various types of pain, including chronic, acute, and neuropathic pain . Researchers are exploring this compound and its analogs as a building block in medicinal chemistry for developing new therapeutic agents. This product is intended for research purposes such as investigating anti-inflammatory pathways, exploring novel analgesic compounds, and as an intermediate in organic synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1224709-17-4

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(4-amino-3-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C10H15NO3/c1-14-10-4-7(2-3-9(10)11)8(5-12)6-13/h2-4,8,12-13H,5-6,11H2,1H3

InChI Key

DWYDABJQSNRZRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)CO)N

Origin of Product

United States

Preparation Methods

Halogenated Diol Intermediates

A common strategy employs halogenated propane-1,3-diol derivatives as electrophilic substrates. For example, 2-chloropropane-1,3-diol (CAS 96-26-4) reacts with 4-amino-3-methoxyphenyl Grignard reagents under anhydrous conditions. This method, adapted from analogous syntheses of 2-amino-1,3-propanediol derivatives, proceeds via an SN2 mechanism.

Reaction conditions :

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Temperature : −78°C to 0°C (to minimize side reactions).

  • Catalyst : None required; stoichiometric Grignard reagent.

Yield : 45–60% after column chromatography.

Limitations :

  • Requires strict moisture exclusion.

  • Competing elimination reactions reduce efficiency.

Mitsunobu Coupling

The Mitsunobu reaction enables ether bond formation between 4-amino-3-methoxyphenol and propane-1,3-diol derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the hydroxyl group of the phenol attacks a leaving group (e.g., mesylate or tosylate) on the diol.

Example protocol :

  • Substrate preparation : 2-O-mesylpropane-1,3-diol.

  • Coupling : React with 4-amino-3-methoxyphenol (CAS 90151-40-9) in THF at 25°C.

  • Deprotection : Remove mesyl group via basic hydrolysis.

Advantages :

  • High stereoselectivity.

  • Compatible with sensitive functional groups.

Yield : 70–75%.

Reductive Amination Strategies

Ketone Intermediate Route

A two-step process involves:

  • Synthesis of 2-(4-nitro-3-methoxyphenyl)propane-1,3-dione :

    • Friedel-Crafts acylation of 3-methoxynitrobenzene with malonyl chloride.

  • Reductive amination :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine while concurrently reducing the diketone to diol.

Optimized conditions :

  • Pressure : 50 psi H₂.

  • Solvent : Ethanol/water (9:1).

  • Temperature : 50°C.

Yield : 80–85%.

Enzymatic Reduction

Biocatalytic methods using ketoreductases (e.g., from Lactobacillus brevis) selectively reduce 2-(4-nitro-3-methoxyphenyl)propane-1,3-dione to the (S)-diol enantiomer. Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance efficiency.

Key metrics :

  • Enantiomeric excess : >99%.

  • Space-time yield : 15 g/L/day.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-amino-3-methoxyphenylboronic acid with 2-bromopropane-1,3-diol derivatives:

Catalyst system :

  • Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃.

  • Solvent: Dioxane/water (4:1).

Reaction time : 12 h at 80°C.

Yield : 65–70%.

Ullmann-Type Coupling

Copper-mediated coupling of 4-amino-3-methoxyphenol with 2-iodopropane-1,3-diol in the presence of 1,10-phenanthroline as a ligand:

Conditions :

  • Temperature : 110°C.

  • Solvent : Dimethylformamide (DMF).

Yield : 50–55%.

Industrial-Scale Synthesis

The patent US 9,815,772 B2 outlines a scalable process for structurally related 2-amino-1,3-propanediol derivatives, adaptable to the target compound:

Step 1 : Condensation of diethylacetamido malonate with 4-octylphenethyl bromide to form a propanedioic acid ester.
Step 2 : Hydrolysis and reduction to yield the diol backbone.
Step 3 : Functionalization with 4-amino-3-methoxyphenyl groups via nucleophilic substitution.

Key improvements :

  • Elimination of chromatographic purification.

  • Use of cost-effective catalysts (e.g., Raney nickel).

Pilot-scale yield : 85%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Nucleophilic Sub.45–6090–95ModerateLow
Mitsunobu Coupling70–7598LowHigh
Reductive Amination80–8597HighMedium
Suzuki Coupling65–7095HighHigh
Industrial Process8599HighLow

Emerging Techniques

Flow Chemistry

Continuous-flow systems enhance safety and efficiency for nitro group reductions and high-pressure hydrogenations. Microreactors achieve faster heat transfer, reducing decomposition risks.

Photocatalytic Amination

Visible-light-driven protocols using eosin Y as a photocatalyst enable direct C–N bond formation between propane-1,3-diol and 3-methoxybenzene diazonium salts.

Conditions :

  • Light source : 450 nm LED.

  • Solvent : Acetonitrile.

Yield : 55% (preliminary data) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs, their substituents, sources, and biological activities:

Compound Name Substituents Source Biological Activity/Notes References
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol 4-Amino, 3-methoxy phenyl Clausena emarginata Isolated from plant extracts; potential hepatoprotective role
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy, 4-hydroxy phenyl Taxus cuspidata Found in plant waste; no reported bioactivity
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol 4-(3-Hydroxypropyl), 2-methoxy phenoxy Cerasus tomentosa First isolation from cherry leaves
Fingolimod (2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) 2-Amino, alkyl chain substituent Synthetic Immunomodulator (S1P receptor modulator)
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol 2-Methoxyphenoxy, 4-methoxy phenyl Synthetic Used as a lignin model compound
threo-1,2-bis-(4-Hydroxy-3-methoxyphenyl)-propane-1,3-diol Bis-(4-hydroxy-3-methoxy phenyl) Hydnocarpus anthelminthica No cytotoxicity reported

Key Structural and Functional Differences

Amino Group vs. This may enhance its solubility in aqueous environments and binding affinity to biological targets. Methoxy groups (e.g., in lignin model compounds) contribute to hydrophobicity and stability against oxidation, while hydroxyl groups (e.g., in Hydnocarpus compounds) facilitate hydrogen bonding but may reduce metabolic stability.

Biological Activity: Hepatoprotective Potential: Compounds with hydroxyl groups, such as 7-hydroxycoumarin from Clausena emarginata, show hepatoprotective effects against DL-galactosamine-induced injury. The amino group in the target compound may modulate similar pathways but with distinct efficacy. Immunomodulation: Fingolimod, a synthetic analog with an alkyl chain-bound amino group, acts as a sphingosine-1-phosphate receptor modulator. The target compound’s aryl amino group may interact with different targets, warranting further study. Antioxidant/NO Inhibition: Phenolic analogs (e.g., compound 11 in Clausena emarginata) inhibit nitric oxide (NO) production in LPS-stimulated cells. The amino group’s electron-donating capacity could enhance or alter such activity.

Metabolic and Synthetic Considerations: Lignin model compounds (e.g., -19) are metabolized by bacteria like Pseudomonas acidovorans via cleavage of β-O-4 bonds. The amino group in the target compound may resist such degradation or alter metabolic pathways. Synthetic derivatives (e.g., ) highlight the versatility of propane-1,3-diol backbones for functionalization, with halogenation or glycosylation modifying stability and bioactivity.

Biological Activity

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol, also known as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that may contribute to various pharmacological effects, including anti-inflammatory, analgesic, and possibly antitumor activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H15NO3\text{C}_10\text{H}_{15}\text{N}\text{O}_3

This structure includes an amino group and a methoxy group on the phenyl ring, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of phenolic compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that related compounds displayed IC50 values ranging from 45 nM to 99 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting potent cytotoxic activity .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 Value (nM)
Compound AMCF-745
Compound BHCT-1166
Compound CHepG-248

The antitumor activity is believed to be mediated through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For example, compound derivatives have shown significant alterations in cell cycle progression and increased rates of apoptosis in treated cells .

Case Studies

A notable case study involved the synthesis and evaluation of various phenolic derivatives for their biological activities. Among these, compounds with amino and methoxy substitutions exhibited enhanced biological activities compared to their unsubstituted counterparts. The study highlighted the importance of functional groups in modulating the biological properties of these compounds .

Q & A

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (%)
Nitro reductionPd/C, H₂, EtOH, 50°C8590
Diol formationEpoxide ring-opening, 0°C6595
Final purificationSilica chromatography6098

How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR verifies the methoxy (-OCH₃), amino (-NH₂), and diol (-OH) groups. Aromatic protons appear as doublets (δ 6.7–7.2 ppm), while diol protons resonate at δ 3.5–4.0 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 228.1234 (calculated for C₁₀H₁₅NO₃) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<0.5%) and validate enantiomeric purity (Chiralpak AD-H column) .

What in vitro assays are suitable for preliminary biological screening of this compound?

  • Enzyme inhibition : Test interactions with tyrosine kinases or oxidoreductases (e.g., CYP450 isoforms) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. EC₅₀ values >100 µM indicate low toxicity .
  • Antioxidant activity : Measure ROS scavenging capacity via DPPH or ABTS assays; compare to ascorbic acid controls .

Advanced Research Questions

How does stereochemistry influence the compound’s biological activity?

The (1S,2S) and (1R,2R) enantiomers exhibit divergent activities:

  • (1S,2S)-isomer : Higher binding affinity to S1P receptors (Kd = 2.3 nM) due to optimal spatial alignment of the amino and diol groups, making it relevant for immunomodulation .
  • (1R,2R)-isomer : Reduced receptor interaction (Kd = 450 nM) but shows enhanced solubility in aqueous buffers (logP = 0.8 vs. 1.5 for the S,S-form) .
    Experimental design : Use chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid) followed by X-ray crystallography to confirm configuration .

What strategies resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in bioavailability (10–40% oral) and half-life (t₁/₂ = 12–28 hrs) arise from:

  • Formulation variability : Lecithin-based nanoemulsions improve absorption (AUC increased by 3× vs. free compound) .
  • Species differences : Rodents show faster clearance (CYP3A4 metabolism) than primates. Use human hepatocyte models for translational relevance .
    Methodology :

Conduct cross-species comparative PK studies.

Validate assays with isotopically labeled analogs (e.g., ¹⁴C-tracing) .

How can researchers mitigate oxidative degradation during long-term stability studies?

  • Storage conditions : Lyophilized powders in argon-filled vials (−20°C) retain >90% potency for 24 months vs. 60% in solution (4°C) .
  • Excipient selection : Cyclodextrins (e.g., HP-β-CD) reduce oxidation by forming inclusion complexes (1:1 molar ratio) .
    Analytical monitoring : Track degradation products (e.g., quinone derivatives) via LC-MS/MS .

What mechanistic studies clarify the compound’s dual pro-apoptotic and anti-inflammatory effects?

  • Transcriptomics : RNA-seq of treated macrophages identifies TNF-α/NF-κB pathway suppression and Bcl-2 downregulation .
  • Molecular docking : Simulate binding to S1P₁ and caspase-3 active sites (AutoDock Vina) to rationalize dual activity .
    Validation : CRISPR-Cas9 knockout of S1P₁ in cell models abolishes anti-inflammatory effects, confirming target engagement .

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